
CID 16196020
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 16196020 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. It is a synthetic small molecule that has been shown to exhibit promising biological activities, making it an attractive candidate for further investigation.
Mecanismo De Acción
The mechanism of action of CID 16196020 is not fully understood, but it is believed to act through the inhibition of specific enzymes and signaling pathways. It has been shown to inhibit the activity of protein kinase CK2, which plays a critical role in various cellular processes, including cell proliferation and survival. CID 16196020 has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects
CID 16196020 has been shown to exhibit various biochemical and physiological effects. In cancer research, it has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, it has been shown to suppress the production of inflammatory cytokines. In neurological disorder research, it has been investigated for its potential neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CID 16196020 has several advantages for lab experiments. It is a synthetic small molecule that is easy to synthesize and purify. It has been shown to exhibit promising biological activities, making it an attractive candidate for further investigation. However, there are also some limitations to using CID 16196020 in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its biological effects. Additionally, its potential toxicity and side effects need to be investigated further.
Direcciones Futuras
There are several future directions for research on CID 16196020. One direction is to investigate its potential applications in cancer research, particularly as a therapeutic agent for various types of cancer. Another direction is to investigate its potential applications in inflammation research, particularly as a treatment for inflammatory diseases. Additionally, further research is needed to understand its mechanism of action and potential side effects. Overall, CID 16196020 is a promising compound that has the potential to contribute to various scientific research fields.
Métodos De Síntesis
CID 16196020 is synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis starts with the reaction of 2, 4-dichloro-5-nitropyrimidine with 2-amino-5-methylthiophene-3-carboxylic acid, followed by the reaction with sodium hydride and 4-bromobenzyl bromide. The final product is obtained after purification through column chromatography. The synthesis method of CID 16196020 is well-established and has been described in detail in various research papers.
Aplicaciones Científicas De Investigación
CID 16196020 has been shown to exhibit promising biological activities that make it an attractive candidate for scientific research. It has been investigated for its potential applications in various research fields, including cancer, inflammation, and neurological disorders. In cancer research, CID 16196020 has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, it has been shown to suppress the production of inflammatory cytokines. In neurological disorder research, it has been investigated for its potential neuroprotective effects.
Propiedades
IUPAC Name |
(4-methylpiperazin-1-yl)-[4-(trifluoromethyl)phenyl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O.ClH/c1-17-6-8-18(9-7-17)12(19)10-2-4-11(5-3-10)13(14,15)16;/h2-5H,6-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFIILHTKJRJEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=C(C=C2)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24827823 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[5-Methyl-4-(p-tolyl)-1,2,4-triazol-3-yl]sulfanyl]-1-morpholino-ethanone](/img/structure/B7452013.png)
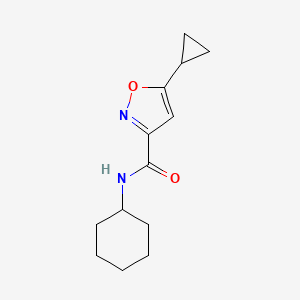
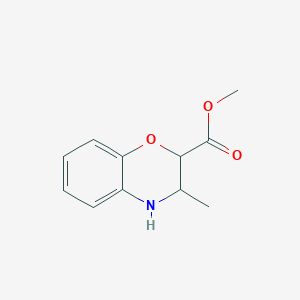
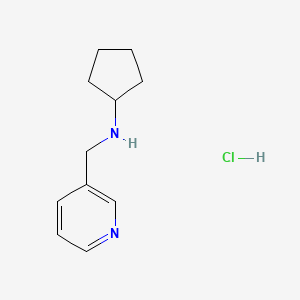


![4-Methyl-1-[(3-methylisoxazol-5-yl)carbonyl]piperidine](/img/structure/B7452047.png)

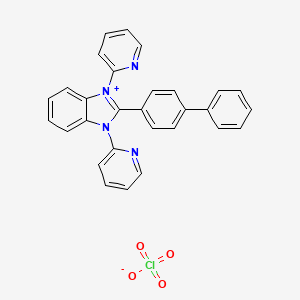
![5-(4-acetylphenyl)-N-[2-(3,4-diethoxyanilino)-2-oxoethyl]-N-methylfuran-2-carboxamide](/img/structure/B7452076.png)
![3-[(4-bromobenzoyl)amino]-N-ethylbenzamide](/img/structure/B7452083.png)
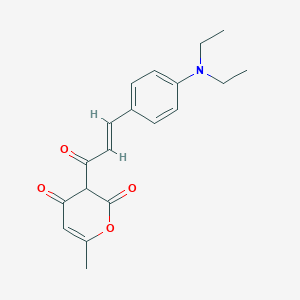
![7-[[4-[5-Chloro-3-methyl-1-[(4-methylphenyl)methyl]pyrazole-4-carbonyl]piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7452091.png)